molecular formula C12H22N2O2 B14791248 tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B14791248
M. Wt: 226.32 g/mol
InChI Key: RKITXPQOOVWRNA-FFFFSGIJSA-N
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Description

Tert-butyl (1R)-1-methyl-3,7-diazabicyclo[420]octane-3-carboxylate is a bicyclic compound that features a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the enantioselective construction of the diazabicyclo scaffold. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems, which is more efficient and sustainable compared to batch processes .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems is particularly advantageous in industrial settings due to their scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diazabicyclo structure can be modified by introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the diazabicyclo structure.

Scientific Research Applications

Tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The diazabicyclo structure allows it to act as a nucleophile or base in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure also enables it to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl and diazabicyclo groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3/t9?,12-/m1/s1

InChI Key

RKITXPQOOVWRNA-FFFFSGIJSA-N

Isomeric SMILES

C[C@]12CNC1CCN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC12CNC1CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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